(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate
Description
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
InChI Key |
JPKABPHRXUGGJL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromobenzoic acid, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and other specific interactions that are not possible with other substituents .
Biological Activity
(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate, also known as methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate, is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This compound features a bromophenyl group, which can influence its reactivity and interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Molecular Structure
- Molecular Formula : C15H20BrNO4
- Molecular Weight : 358.23 g/mol
- IUPAC Name : methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| Hazard Statements | H319 (Causes serious eye irritation) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, facilitating binding to enzyme active sites or receptor sites. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for the formation of hydrogen bonds with target molecules, enhancing its biological efficacy.
Enzyme Interactions
Research indicates that this compound may serve as an inhibitor or modulator of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit proteases or kinases, which are critical in various signaling pathways.
Case Studies and Research Findings
-
Inhibition of Type III Secretion System (T3SS) :
A study explored the inhibition of the T3SS in pathogenic bacteria by compounds structurally related to this compound. The compound was tested for its ability to disrupt the secretion of virulence factors, showing potential as a therapeutic agent against bacterial infections . -
Anti-Cancer Activity :
In another investigation, derivatives of this compound exhibited cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of specific signaling pathways . -
Neuroprotective Effects :
Preliminary studies suggest that compounds with a similar framework may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Data Table: Biological Activities
Q & A
Basic: What are the optimal reaction conditions for synthesizing (R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate with high yield?
Methodological Answer:
The synthesis typically involves a multi-step process starting from chiral precursors to retain enantiomeric purity. Key steps include:
- Chiral Pool Strategy : Use (R)-configured amino acids or Boc-protected intermediates to avoid racemization .
- Esterification : Reflux conditions (e.g., methanol as solvent, 60–80°C) ensure complete conversion of carboxylic acid intermediates to methyl esters .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC removes byproducts like unreacted bromophenyl precursors .
- Yield Optimization : Control reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for Boc-anhydride to amine intermediates) to minimize side reactions .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 358.23 (C₁₅H₂₀BrNO₄) and fragmentation patterns (e.g., loss of Boc group: m/z 258.08) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm >99% enantiomeric excess .
Advanced: How can conflicting biological activity data for structural analogs be systematically analyzed?
Methodological Answer:
Discrepancies often arise from substituent positioning or stereochemical variations. A structured approach includes:
-
SAR Table : Compare analogs with substitutions at the bromophenyl or Boc groups (e.g., 4-Cl vs. 4-Br; (R) vs. (S) configuration). For example:
Compound Substituent Position IC₅₀ (CYP2C19) LogP Target Compound (4-Br, R) Para 1.2 µM 2.95 Analog (3-Cl, S) Meta 8.7 µM 3.12 Source: Derived from . -
Mechanistic Studies : Use molecular docking to assess interactions with targets (e.g., CYP2C19’s active site topology explains higher inhibition with para-Br vs. meta-Cl) .
-
Experimental Replication : Standardize assay conditions (e.g., pH, solvent) to isolate structural effects from methodological variability .
Advanced: What strategies mitigate racemization during Boc-group manipulation?
Methodological Answer:
Racemization risks arise during Boc deprotection or coupling steps. Mitigation approaches:
- Low-Temperature Deprotection : Use TFA in dichloromethane at 0°C to minimize acid-induced epimerization .
- Coupling Reagents : Opt for HATU or PyBOP instead of EDCl/HOBt to reduce activation time and preserve chirality .
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to detect early-stage racemization .
Basic: How are solubility and logP values determined for pharmacokinetic profiling?
Methodological Answer:
- Experimental Methods :
- Computational Tools :
Advanced: What in silico approaches predict CYP enzyme interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to CYP2C19 (PDB ID: 4GQS). The bromophenyl group’s para position shows stronger hydrophobic contacts than meta-substituted analogs .
- QSAR Models : Train datasets using IC₅₀ values of analogs to identify critical descriptors (e.g., molar refractivity, TPSA) .
- CYP Inhibition Assays : Validate predictions with fluorometric assays (e.g., Vivid® CYP2C19 Screening Kit) .
Basic: What are the compound’s applications as a building block in peptide synthesis?
Methodological Answer:
- Solid-Phase Synthesis : Incorporate via Fmoc/t-Bu strategies. The Boc group is stable under basic conditions (e.g., piperidine deprotection) .
- Side Chain Modifications : Use the bromophenyl moiety for Suzuki couplings to introduce biaryl motifs in peptide-drug conjugates .
- Case Study : Synthesis of TLR-2 agonists via coupling with diacylthioglycerol derivatives, retaining >90% enantiopurity .
Advanced: How does the tert-butoxycarbonyl group influence metabolic stability?
Methodological Answer:
- Steric Shielding : The bulky Boc group reduces first-pass metabolism by hindering esterase access to the propanoate ester .
- In Vivo Data : Compared to unprotected analogs, Boc derivatives show 3-fold longer half-life in rodent models .
- Limitations : Boc removal in acidic tumor microenvironments can be exploited for targeted drug release .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (logKp = −6.53 cm/s indicates low dermal absorption) .
- Waste Disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal .
- Storage : Keep at −20°C under inert gas (N₂) to prevent ester hydrolysis .
Advanced: How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Pharmacophore Modeling : Identify essential features (e.g., bromophenyl hydrophobicity, Boc-group hydrogen bond acceptors) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent variations (e.g., replacing Br with CF₃) .
- Case Study : Analogs with 4-CN substitutions showed 10-fold higher selectivity for kinase targets over CYP enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
